(3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heptafluorobutanoylamino Intermediate: This step involves the reaction of heptafluorobutyric acid with an appropriate amine under controlled conditions to form the heptafluorobutanoylamino intermediate.
Coupling with a Propoxybutanoic Acid Derivative: The intermediate is then coupled with a propoxybutanoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Purification and Isolation: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the heptafluorobutanoylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The heptafluorobutanoylamino group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Properties
CAS No. |
88436-09-3 |
---|---|
Molecular Formula |
C11H12F7NO5 |
Molecular Weight |
371.20 g/mol |
IUPAC Name |
(3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid |
InChI |
InChI=1S/C11H12F7NO5/c1-2-3-24-7(22)5(4-6(20)21)19-8(23)9(12,13)10(14,15)11(16,17)18/h5H,2-4H2,1H3,(H,19,23)(H,20,21)/t5-/m0/s1 |
InChI Key |
CNKDXTSGYRCWFY-YFKPBYRVSA-N |
Isomeric SMILES |
CCCOC(=O)[C@H](CC(=O)O)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Canonical SMILES |
CCCOC(=O)C(CC(=O)O)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.